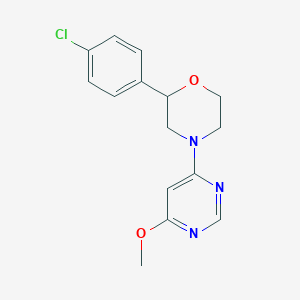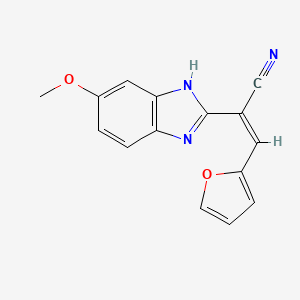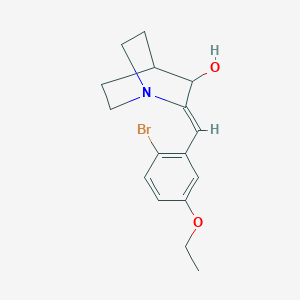
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is a synthetic compound that belongs to the class of morpholine-based drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine exerts its pharmacological effects by inhibiting JAKs. JAKs are enzymes that are involved in the signaling pathways of various cytokines and growth factors, including interleukins, interferons, and growth hormone. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can block the downstream signaling pathways of these cytokines and growth factors, which leads to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine are primarily related to its inhibitory effects on JAKs. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can reduce the production of various cytokines and growth factors, including interleukins, interferons, and growth hormone. This leads to the suppression of the immune response and the reduction of inflammation, which is the underlying cause of many autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine for lab experiments is its potent inhibitory effects on JAKs. This makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors, as well as the mechanisms underlying autoimmune diseases. However, one of the major limitations of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages to ensure the specificity and safety of the experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine. One of the major areas of focus is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of focus is the identification of biomarkers that can predict the response to 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine treatment, which can help to personalize the treatment for individual patients. Additionally, there is a need for more studies to elucidate the long-term safety and efficacy of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine in various autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with morpholine in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to have potent inhibitory effects on Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can suppress the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRDMYUYSLPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![methyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402507.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)